5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole
Overview
Description
5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the family of 1,2,4-triazoles. This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 3rd position, and a methyl group at the 1st position of the triazole ring. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
1,2,4-Triazoles, such as “5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole”, are often used as ligands for transition metals to create coordination complexes . They have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .
Mode of Action
1,2,4-triazoles typically interact with their targets through the nitrogen atoms in their ring structure .
Biochemical Pathways
1,2,4-triazoles are key components to functional molecules that are used in a variety of everyday applications .
Result of Action
1,2,4-triazoles are known to have a broad range of chemical and biological properties .
Biochemical Analysis
Biochemical Properties
5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole plays a significant role in biochemical reactions, particularly as a ligand for transition metals to create coordination complexes . It interacts with enzymes, proteins, and other biomolecules through its triazole ring, which can accept and transfer acyl groups in synthetic reactions . This makes it a useful catalyst for the synthesis of esters and other organic compounds. The compound’s interactions with biomolecules are primarily driven by its ability to form stable complexes with metal ions, which can influence the activity of metalloenzymes and other metal-dependent proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can affect the activity of key signaling molecules, leading to alterations in cellular responses to external stimuli. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, particularly metal ions and metalloenzymes . By forming stable complexes with these biomolecules, the compound can modulate their activity, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby altering their ability to regulate target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed to include changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on biochemical pathways and cellular function becomes more pronounced at certain dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. Additionally, this compound can affect metabolite levels by altering the balance between different metabolic pathways. These effects are mediated through the compound’s ability to form stable complexes with metal ions and other cofactors, which can influence enzyme activity and metabolic regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, which facilitate its uptake and accumulation in target cells. Additionally, this compound can bind to intracellular proteins, which can influence its localization and distribution within cells. These interactions play a crucial role in determining the compound’s bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within cells through the presence of targeting signals, which are recognized by cellular machinery. Additionally, post-translational modifications, such as phosphorylation and acetylation, can influence the compound’s localization and activity. These factors play a critical role in determining the compound’s function and efficacy in biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the bromination of 3-ethyl-1-methyl-1H-1,2,4-triazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems with other heterocycles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: The major products are substituted triazoles with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: The products vary depending on the specific reaction conditions and reagents used, leading to different oxidation states or reduced forms of the compound.
Scientific Research Applications
5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used as a catalyst in various synthetic reactions, including the synthesis of esters and other organic compounds.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1-methyl-1H-1,2,4-triazole
- 5-bromo-1H-1,2,4-triazole
- 3-ethyl-1-methyl-1H-1,2,4-triazole
Uniqueness
5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole is unique due to the specific combination of substituents on the triazole ring The presence of both an ethyl group and a methyl group, along with the bromine atom, imparts distinct chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
5-bromo-3-ethyl-1-methyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-3-4-7-5(6)9(2)8-4/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCTZTXQRQCVNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=N1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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